Belamcandin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-12-6-5-10(7-13(12)23-2)11-9-26-14-8-15(24-3)19(25-4)18(21)16(14)17(11)20/h5-9,21H,1-4H3 |
InChI Key |
CCZHKEJGAJVDRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC)OC |
Origin of Product |
United States |
Glycosidic Linkage Modification:the Anomeric Configuration of the Glycosidic Bond is a Key Structural Feature. While Natural Belamcandin Possesses a β Linkage, the Corresponding α Anomer Can Be Synthesized to Evaluate the Importance of This Stereocenter. the Synthesis of α Glycosides Typically Requires Different Glycosylation Conditions, Often Using a Non Participating Protecting Group Like a Benzyl Ether at the C 2 Position of the Glycosyl Donor, Which Prevents Neighboring Group Participation and Favors the Formation of the α Anomer Under Thermodynamic or Kinetic Control.
Challenges and Advances in Chemical Synthesis of this compound-Related Structures
The synthesis of this compound and its analogues, while achievable, presents several persistent challenges inherent to flavonoid glycoside chemistry.
Stereocontrol in Glycosylation: The foremost challenge is achieving high stereoselectivity for the β-glycosidic bond. While participating groups at C-2 of the donor are effective, competing elimination reactions can lower yields, and trace amounts of the α-anomer are often formed, complicating purification. The development of novel glycosylation methods, including gold-catalyzed or photoredox-catalyzed reactions, offers potential for improved selectivity and milder reaction conditions.
Protecting Group Chemistry: The synthesis requires a sophisticated and orthogonal protecting group strategy to mask reactive functional groups on both the aglycone and the sugar donor during coupling, and then remove them cleanly without affecting the sensitive glycosidic bond or other parts of the molecule.
Chemoenzymatic Synthesis: A significant advance in overcoming these challenges is the use of chemoenzymatic approaches. In this strategy, the aglycone (Tectorigenin) is synthesized chemically or isolated from natural sources. Then, a glycosyltransferase enzyme is used to catalyze the glycosylation step. These enzymes offer near-perfect regio- and stereoselectivity, attaching the sugar to the correct hydroxyl group (C-7) with the correct anomeric configuration (β) under mild aqueous conditions, thus circumventing the major hurdles of traditional chemical glycosylation. This approach is becoming increasingly powerful for the efficient and scalable synthesis of natural product glycosides.
Biosynthetic Pathways and Metabolic Profiling of Belamcandin
Proposed Biosynthetic Routes to Isoflavonoids in Belamcanda chinensis
The biosynthesis of isoflavonoids in Belamcanda chinensis, a non-leguminous plant, is a subject of ongoing research, as these compounds are predominantly found in legumes. frontiersin.orgnih.gov The proposed pathway to belamcandin and other isoflavonoids begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. nih.gov
The pathway is thought to proceed through several key enzymatic steps, similar to those established in leguminous plants. nih.gov This involves the synthesis of a chalcone (B49325) scaffold, which is then isomerized. A critical branching point from the general flavonoid pathway is the conversion of a flavanone (B1672756) intermediate to an isoflavone (B191592), a reaction catalyzed by isoflavone synthase (IFS). While many unigenes encoding enzymes for isoflavonoid (B1168493) biosynthesis have been identified in the transcriptome of B. chinensis, those for IFS have not yet been definitively characterized in this species. nih.gov
Following the formation of the core isoflavone structure, a series of modification reactions, including hydroxylation, methylation, and glycosylation, lead to the diverse array of isoflavonoids found in the plant. This compound is specifically a 6-methoxylated isoflavone, indicating the action of specific hydroxylases and methyltransferases. nih.gov The major class of isoflavones in Belamcanda possesses this distinctive 6-methoxylated structure. nih.gov The final step in the formation of many isoflavonoid glycosides, such as iridin (B162194) which is structurally related to this compound, is glycosylation, a reaction mediated by UDP-dependent glycosyltransferases (UGTs). frontiersin.org
Enzymatic Mechanisms and Gene Expression in this compound Biosynthesis
The biosynthesis of this compound is a multi-enzyme process governed by the expression of specific genes. Transcriptome analyses of Belamcanda chinensis have identified numerous unigenes that are putative candidates for encoding the enzymes involved in the isoflavonoid pathway. frontiersin.orgnih.gov Although the complete genomic information for B. chinensis is not fully available, these studies provide a foundation for understanding the molecular basis of its secondary metabolite production. frontiersin.org
Comprehensive transcriptome analysis of six different organs of B. chinensis (root, rhizome, aerial stem, leaf, flower, and young fruit) revealed organ-specific expression patterns of genes related to isoflavonoid biosynthesis. frontiersin.orgnih.gov The rhizome, in particular, is a primary site for the accumulation of these compounds. frontiersin.org
Key enzyme families and transcription factors identified as crucial for this pathway include:
Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL): These are upstream enzymes in the general phenylpropanoid pathway.
Chalcone Synthase (CHS) and Chalcone Isomerase (CHI): These enzymes are central to the formation of the flavanone precursor. mdpi.com
Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that redirects metabolic flow from flavonoids to isoflavonoids. While its specific gene in B. chinensis is yet to be fully confirmed, its activity is a prerequisite for isoflavone formation. nih.gov
Flavone 6-hydroxylase (F6H) and O-methyltransferases (OMTs): These enzymes are responsible for the characteristic substitutions on the isoflavone ring system leading to compounds like this compound. mdpi.comnih.gov
UDP-glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the isoflavone aglycones. Several UGTs have been identified in I. domestica that are involved in the glycosylation of isoflavones like tectorigenin (B1682738) and irigenin (B162202). frontiersin.org
Gene expression is regulated by various transcription factors, with the MYB and bHLH families playing significant roles in controlling flavonoid biosynthesis. frontiersin.orgmdpi.com In B. chinensis, many MYB and bHLH unigenes show high expression levels in the root and rhizome, correlating with the accumulation of isoflavonoids in these organs. frontiersin.orgnih.gov Studies have also shown that abiotic stressors, such as drought and copper chloride treatment, can induce the expression of genes involved in isoflavone biosynthesis, including those for UGTs. frontiersin.orgmdpi.com
**Table 1: Key Enzyme Classes and Transcription Factors in Isoflavonoid Biosynthesis in *Belamcanda chinensis***
| Category | Name | Putative Function in Pathway |
|---|---|---|
| Enzymes | Phenylalanine ammonia-lyase (PAL) | Commits phenylalanine to the phenylpropanoid pathway. |
| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid. | |
| 4-coumarate:CoA ligase (4CL) | Activates p-coumaric acid for downstream reactions. | |
| Chalcone Synthase (CHS) | Catalyzes the formation of the chalcone backbone. | |
| Chalcone Isomerase (CHI) | Catalyzes the cyclization of chalcones to flavanones. | |
| Isoflavone Synthase (IFS) | Key enzyme redirecting intermediates to isoflavonoids. | |
| Flavone 6-hydroxylase (F6H) | Adds a hydroxyl group at the 6-position of the A-ring. | |
| O-methyltransferases (OMTs) | Methylates hydroxyl groups, e.g., at the 6-position. | |
| UDP-glycosyltransferases (UGTs) | Transfers sugar moieties to isoflavone aglycones. | |
| Transcription Factors | MYB family | Regulators of structural gene expression in the pathway. |
| bHLH family | Co-regulators with MYB TFs to control gene expression. |
Metabolic Fate and Biotransformation Studies of this compound (pre-clinical)
Pre-clinical studies, primarily using in vitro models such as human and rat liver microsomes, have begun to elucidate the metabolic fate of isoflavones from Belamcanda chinensis. These investigations are critical for understanding how these compounds are processed following administration. This compound is a glucoside, and its initial metabolic step often involves deglycosylation to its aglycone. pfaf.org
Studies on structurally related isoflavone aglycones from the same plant, such as tectorigenin and irigenin, provide insights into the likely metabolic pathways for this compound's aglycone. These compounds undergo Phase I and Phase II metabolism. nih.gov
Phase I Metabolism: This phase involves modification of the core structure, primarily through oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes. For tectorigenin, a major metabolite is formed through hydroxylation. nih.gov For irigenin, demethylation is a key metabolic route. nih.gov It is plausible that the aglycone of this compound undergoes similar hydroxylation and demethylation reactions. Specific CYP isoforms like CYP2E1, CYP3A4, CYP2C19, and CYP1A2 have been identified as important for metabolizing these related isoflavones. nih.gov
Phase II Metabolism: This phase involves conjugation reactions that increase water solubility and facilitate excretion. Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a major pathway for isoflavones like tectorigenin and irigenin. nih.gov
One study investigating the biotransformation of malabaricone C using rat hepatic microsomes found that it was metabolized into malabaricone B, suggesting that hepatic enzymes play a significant role in the biotransformation of compounds from this plant family. bjmu.edu.cn While direct metabolic studies on this compound are limited, the data from related isoflavones suggest its aglycone is actively metabolized by hepatic enzymes, leading to hydroxylated, demethylated, and conjugated derivatives. nih.gov
Chemical Synthesis and Semisynthesis of Belamcandin and Structural Analogues
Total Synthesis Approaches to Belamcandin
Total synthesis provides an unambiguous route to the target molecule, confirming its proposed structure and allowing for the creation of analogues not accessible from natural sources. The total synthesis of this compound involves two primary convergent phases: the synthesis of the aglycone, Tectorigenin (B1682738), and the subsequent stereoselective glycosylation.
The synthesis of the Tectorigenin aglycone core typically employs established methods for isoflavone (B191592) construction. A common strategy involves the Deoxybenzoin (B349326) route. This begins with the Friedel-Crafts acylation of a suitably protected phloroglucinol (B13840) derivative (e.g., 1,3,5-trimethoxybenzene) with a protected 4-methoxyphenylacetyl chloride. The resulting deoxybenzoin intermediate is then subjected to cyclization using a one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or triethyl orthoformate, to form the pyranone ring of the isoflavone. The final steps involve selective demethylation to reveal the free hydroxyl groups at the C-5 and C-7 positions, yielding Tectorigenin.
The key and most challenging step in the total synthesis is the glycosylation. This requires coupling a protected glucose donor with the synthesized Tectorigenin aglycone. To achieve the required regioselectivity for the C-7 hydroxyl group, the more acidic and sterically accessible C-7 hydroxyl must be differentiated from the C-5 hydroxyl, which is often deactivated through intramolecular hydrogen bonding with the C-4 carbonyl.
A representative glycosylation procedure utilizes a protected glycosyl donor, such as acetobromo-α-D-glucose (tetra-O-acetyl-α-D-glucopyranosyl bromide), under Koenigs-Knorr conditions. The reaction is promoted by a silver or mercury salt (e.g., silver(I) oxide or mercury(II) cyanide) in an aprotic solvent. The stereochemical outcome is critical; the use of a participating group (like the acetyl group at C-2 of the glucose donor) helps direct the formation of the desired β-glycosidic linkage via a neighboring group participation mechanism. The final step is the global deprotection of the acetyl groups from the sugar moiety, typically achieved under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol), to afford this compound.
Table 1: Key Stages in a Representative Total Synthesis of this compound
| Synthetic Stage | Key Intermediates/Reactants | Typical Reagents & Conditions | Objective |
|---|---|---|---|
| Aglycone Core Formation | 1,3,5-Trimethoxybenzene + 4-Methoxyphenylacetyl chloride | AlCl₃ (Friedel-Crafts acylation) | Synthesis of a deoxybenzoin precursor |
| Isoflavone Ring Cyclization | Deoxybenzoin intermediate | DMF-DMA or BF₃·OEt₂ / Triethyl orthoformate | Formation of the chromen-4-one ring system |
| Selective Demethylation | Protected Tectorigenin precursor | BBr₃ or AlCl₃/Pyridine | Generation of the Tectorigenin aglycone with free hydroxyls |
| Stereoselective Glycosylation | Tectorigenin + Acetobromo-α-D-glucose | Ag₂O or Hg(CN)₂ in quinoline (B57606) or CH₂Cl₂ | Formation of the β-glycosidic bond at the C-7 position |
| Final Deprotection | Pentaacetyl-Belamcandin | NaOMe in MeOH (Zemplén conditions) | Removal of acetyl protecting groups to yield this compound |
Semisynthetic Modifications of Natural Precursors
The semisynthetic route circumvents the multi-step construction of the isoflavone skeleton, focusing solely on the critical glycosylation step. The primary challenge remains the regioselective glycosylation at the C-7 hydroxyl group in the presence of the C-5 and C-4' hydroxyls.
The C-5 hydroxyl group's reactivity is significantly attenuated due to strong intramolecular hydrogen bonding with the adjacent C-4 carbonyl oxygen, a characteristic feature of 5-hydroxyisoflavones. This inherent electronic property often provides sufficient selectivity, allowing glycosylation to proceed preferentially at the more nucleophilic C-7 position without the need for a C-5 protecting group. However, to ensure exclusive C-7 glycosylation and prevent formation of the C-4' glycoside or diglycosides, a protection-deprotection sequence may still be necessary. For instance, the C-4' hydroxyl can be selectively protected as a benzyl (B1604629) ether, which can be removed later via hydrogenolysis.
Synthetic Strategies for this compound Derivatives and Novel Analogues
The development of synthetic routes to this compound has enabled the systematic preparation of a wide array of structural analogues. These derivatives are crucial for probing the structure-activity relationships and identifying compounds with potentially improved properties. Synthetic modifications can be targeted at the isoflavone aglycone, the sugar moiety, or the glycosidic linkage itself.
Structure Activity Relationship Sar Investigations of Belamcandin and Derivatives
Impact of Structural Modifications on Biological Potency
Direct research detailing the synthesis and biological evaluation of a wide array of belamcandin derivatives is limited. port.ac.uk Consequently, a definitive data table mapping specific structural changes to corresponding shifts in biological potency for this compound cannot be constructed at this time. Nevertheless, SAR studies on the class of isoflavonoids to which this compound belongs provide valuable insights into how certain functional groups may govern efficacy.
For isoflavonoids from Belamcanda chinensis, key structural elements influencing biological activity include the pattern of hydroxylation and methoxylation on the aromatic rings and the presence of a glycosidic moiety. frontiersin.org For instance, studies on related isoflavones have shown that 6-methoxylation and 5-hydroxylation can enhance the inhibition of prostaglandin (B15479496) E2 (PGE2) production, an important anti-inflammatory marker. frontiersin.org Conversely, the presence of a 7-O-glycosyl group, as seen in this compound, has been observed to decrease this specific inhibitory activity when compared to the aglycone form (tectorigenin). frontiersin.org This suggests that the glucose molecule in this compound may hinder its interaction with certain biological targets, or that the aglycone is the primary active form after metabolic cleavage in vivo.
Furthermore, the number and position of hydroxyl groups on the isoflavone (B191592) scaffold are critical. In various isoflavone derivatives, these groups are key to forming hydrogen bonds within the active sites of target enzymes and receptors. mdpi.com Altering or removing these hydroxyl groups typically leads to a significant reduction in biological potency. thaiscience.info The synthesis of isoflavone derivatives with modified side chains has been explored to enhance properties like lipid solubility or to introduce new functionalities, which in turn can modulate biological activity. mdpi.com
Identification of Pharmacophore Elements for Specific Activities
A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov While a specific pharmacophore model for this compound has not been explicitly defined, one can be proposed based on its isoflavonoid (B1168493) structure and SAR data from analogous compounds. frontiersin.org
The key pharmacophoric features of isoflavonoids like this compound are generally understood to include:
Aromatic Rings (A and B): These planar structures are crucial for establishing π-π stacking and hydrophobic interactions with amino acid residues in the binding pockets of target proteins. nih.gov
Hydrogen Bond Donors and Acceptors: The hydroxyl (-OH) groups on the isoflavone skeleton typically act as hydrogen bond donors, while the oxygen atoms in the methoxy (B1213986) (-OCH3) groups and the carbonyl (C=O) group of the C-ring can act as hydrogen bond acceptors. nih.govfrontiersin.org These interactions are fundamental for the specific recognition and binding of the molecule to its target.
Hydrophobic Regions: The core structure of the isoflavone and its methoxy groups contribute to the molecule's hydrophobic character, facilitating its entry into lipophilic binding sites.
For example, a pharmacophore model developed for isoflavone analogues targeting aldehyde dehydrogenase 2 (ALDH2) identified four key features: two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring, which were critical for binding. frontiersin.org Similarly, in models for estrogen receptor binding, the hydroxyl group at the C7 position (where the glucose is attached in this compound) and another at the C4' position are often key pharmacophoric points, mimicking the phenolic hydroxyls of estradiol. mdpi.com The glycosylation at C7 in this compound would significantly alter this interaction, likely reducing its affinity for such receptors compared to its aglycone, tectorigenin (B1682738).
Computational Modeling and Chemoinformatic Approaches in SAR
In modern drug discovery, computational methods such as molecular docking and pharmacophore modeling are invaluable for predicting how a ligand will interact with a protein target, thereby guiding SAR studies. scielo.brscielo.br
Molecular docking simulations have been used to investigate the binding of isoflavonoids to various protein targets. For instance, a study on the metabolic characteristics of isoflavones from Iridaceae used molecular docking to elucidate the binding of tectorigenin and irigenin (B162202) to cytochrome P450 (CYP) enzymes. nih.gov The simulations revealed that these molecules bind to the active sites via hydrogen bonds and π-π stacking, providing a molecular basis for their observed metabolic stability. nih.gov Although this compound was not the primary focus, such studies demonstrate the utility of docking in understanding how the substitution patterns on the isoflavone core influence protein-ligand interactions. nih.gov
In another in silico screening study, a large library of flavonoids, which included this compound, was docked against the dengue virus NS2B/NS3 protease to identify potential inhibitors. vjst.vn Such virtual screening efforts allow for the rapid evaluation of large numbers of compounds against a specific target, prioritizing those with the most favorable predicted binding energies for further experimental testing.
Pharmacophore-based virtual screening is another powerful chemoinformatic tool. This method uses a pharmacophore model as a 3D query to search compound databases for molecules that possess the required structural features for biological activity. scielo.br This approach has been successfully applied to identify potential targets for various isoflavones by matching their structures to a vast library of pharmacophore models derived from known protein-ligand complexes. scielo.br While specific applications of this technique to this compound are not widely reported, it represents a potent strategy for identifying new biological activities and understanding the polypharmacology of natural products.
Preclinical Pharmacological Investigations of Belamcandin
Anti-Inflammatory Activities and Mechanisms
The anti-inflammatory effects of Belamcandin and related compounds from Belamcanda chinensis have been substantiated through various in vitro and in vivo studies. These investigations have elucidated the molecular mechanisms underlying its ability to mitigate inflammatory responses.
Modulation of Inflammatory Mediators (e.g., COX-2, PGE2, NO) in Cellular Models (e.g., RAW 264.7)
Research using murine macrophage RAW 264.7 cells, a standard model for in vitro anti-inflammatory drug screening, has demonstrated that extracts from Belamcanda chinensis can significantly modulate key inflammatory mediators. nih.gov When these cells are stimulated with lipopolysaccharide (LPS), they produce a variety of pro-inflammatory factors, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The production of these mediators is largely driven by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com
Studies have shown that the ethyl acetate extract of Belamcanda chinensis (EAEBc) effectively reduces the generation of NO in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner. nih.gov This inhibition of NO production is a key indicator of anti-inflammatory potential. nih.govmdpi.com Furthermore, the expression of COX-2 and the subsequent production of PGE2 are also suppressed by treatment with components from Belamcanda chinensis. mdpi.comresearchgate.net The downregulation of both iNOS and COX-2 at the mRNA and protein levels is a crucial mechanism behind the reduction of these inflammatory mediators. mdpi.comnih.gov
Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)
The inflammatory response is orchestrated by a complex network of cytokines. Key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) play a pivotal role in the initiation and amplification of inflammation. mdpi.comnih.gov Preclinical studies have shown that extracts of Belamcanda chinensis can effectively regulate the production of these cytokines.
In LPS-stimulated RAW 264.7 macrophages, the ethyl acetate extract of Belamcanda chinensis (EAEBc) has been observed to suppress the production of TNF-α, IL-1β, and IL-6 in a concentration-dependent manner. nih.gov This indicates that the extract can interfere with the signaling pathways that lead to the transcription and translation of these potent inflammatory mediators. mdpi.comxiahepublishing.com The ability to downregulate these cytokines is a significant aspect of the anti-inflammatory profile of compounds derived from this plant. nih.govfrontiersin.org
Inhibition of NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.gov The activation of NF-κB is a central event in the inflammatory cascade initiated by stimuli such as LPS. nih.gov
Extracts from Belamcanda chinensis have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov It is suggested that the flavonoid components within the extract are responsible for modulating this pathway. nih.gov By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively block the transcription of a wide array of inflammatory mediators, thus providing a broad-spectrum anti-inflammatory effect. nih.govnih.govnih.gov
Efficacy in In Vivo Animal Models of Inflammation (e.g., Carrageenan-Induced Paw Edema, TNBS-Induced Colitis in Rats)
The anti-inflammatory properties of Belamcanda chinensis extracts have been validated in established in vivo animal models of inflammation. The carrageenan-induced paw edema model is a widely used method to assess acute inflammation. nih.govsemanticscholar.org Administration of the ethyl acetate extract of Belamcanda chinensis has demonstrated significant anti-inflammatory activity in this model, effectively reducing the swelling of the paw. nih.gov This in vivo efficacy corroborates the in vitro findings and highlights the potential of its active compounds as systemic anti-inflammatory agents. nih.govnih.gov
The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a well-established animal model that mimics several key features of human inflammatory bowel disease (IBD), particularly Crohn's disease. mdpi.comnih.gov Studies on related anti-inflammatory compounds have shown that they can alleviate the severity of TNBS-induced colitis by reducing mucosal ulceration, inflammatory cell infiltration, and the expression of pro-inflammatory mediators in the colon. nih.govnih.gov While direct studies on this compound in this specific model are emerging, the demonstrated efficacy of related flavonoids in mitigating TNBS-induced colitis suggests a promising therapeutic avenue. nih.govmdpi.com Pre-treatment with certain natural compounds has been shown to significantly reduce the severity of colitis, as indicated by reduced weight loss and less severe histopathological damage. mdpi.com
Anticancer and Cytotoxic Activities
In addition to its anti-inflammatory properties, this compound and other constituents of Belamcanda chinensis have been investigated for their potential as anticancer agents. These studies have revealed cytotoxic effects against various cancer cell lines.
Inhibition of Cancer Cell Proliferation in In Vitro Assays (e.g., MGC-803, HCT-116, MCF-7)
Various compounds isolated from Belamcanda chinensis have demonstrated potent cytotoxic activities against a panel of human cancer cell lines in vitro.
In studies involving the human gastric adenocarcinoma cell line MGC-803, certain compounds from the plant have shown significant growth inhibition. researchgate.netresearchgate.net The mechanism of action is believed to involve the induction of tumor cell apoptosis. researchgate.netresearchgate.net
The human colon carcinoma cell line HCT-116 has also been used to evaluate the anticancer potential of compounds from natural sources. researchgate.netnih.gov Extracts containing related compounds have been shown to possess selective toxicity towards HCT-116 cells, inducing apoptosis and affecting the cell cycle. researchgate.netmdpi.com
Furthermore, the MCF-7 human breast adenocarcinoma cell line has been a common model for these investigations. nih.gov Compounds from Belamcanda chinensis have exhibited inhibitory effects on the proliferation of MCF-7 cells. researchgate.netnih.gov For instance, an iridal-type triterpenoid isolated from the plant showed a dose-dependent inhibition of cell growth with a calculated IC50 value. nih.gov
| Compound | Cell Line | Reported IC50 (µM) |
|---|---|---|
| Iridal-type triterpenoid (Compound 9) | MCF-7 (Breast) | 39.83 ± 1.68 |
| Iridal-type triterpenoid (Compound 9) | BT549 (Breast) | 29.16 ± 1.54 |
| Iridal-type triterpenoid (Compound 9) | 4T1 (Breast) | 13.51 ± 1.02 |
| Iridal-type triterpenoid (Compound 9) | MDA-MB-468 (Breast) | 12.76 ± 0.82 |
| Iridal-type triterpenoid (Compound 9) | MDA-MB-231 (Breast) | 59.80 ± 1.15 |
Induction of Apoptosis in Tumor Cell Lines
This compound, a compound isolated from the rhizome of Belamcanda chinensis (L.) DC, has demonstrated notable capabilities in inducing apoptosis, or programmed cell death, in various tumor cell lines. Research has shown that certain compounds from B. chinensis can trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468 and 4T1). One particular iridal-type triterpenoid, showed significant activity against these cell lines.
Further investigations into the mechanisms of action revealed that this compound can inhibit cell metastasis and induce cell cycle arrest in the G1 phase. A key indicator of early apoptosis is the decrease in mitochondrial membrane potential (MMP). Studies using JC-1 staining demonstrated that treatment with this compound led to a dose-dependent disruption of MMP in both MDA-MB-468 and 4T1 cells. This disruption is characterized by a decrease in red fluorescence (indicating intact MMP) and an increase in green fluorescence (indicating dissipated MMP).
The induction of apoptosis is further supported by the excessive production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of endogenous apoptotic pathways. Annexin V-FITC/PI and Hoechst 33342 staining also confirmed an increase in apoptotic rates and significant changes in cell morphology following treatment. These findings highlight the potential of compounds from B. chinensis, including this compound, as promising candidates for further research in cancer treatment.
Anti-angiogenic Effects in Preclinical Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several studies have investigated the anti-angiogenic potential of compounds isolated from Belamcanda chinensis, the source of this compound. Isoflavonoids such as tectorigenin (B1682738) and tectoridin (B1682737), also found in B. chinensis, have been shown to inhibit angiogenesis in both in vitro and in vivo models.
In the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model to study angiogenesis, tectorigenin and tectoridin demonstrated a decrease in blood vessel formation. Similarly, in the mouse Matrigel plug assay, these compounds inhibited basic fibroblast growth factor (bFGF)-induced vessel formation. In vitro studies have also shown that these compounds can reduce the proliferation of calf pulmonary arterial endothelial (CPAE) cells.
While the direct anti-angiogenic effects of this compound itself are still under investigation, the promising results from other compounds isolated from the same plant suggest that B. chinensis is a valuable source for anti-angiogenic agents. The inhibition of angiogenesis is considered an attractive target for the discovery of small molecule anticancer drugs.
Molecular Targets and Signaling Pathways in Cancer Chemoprevention Research
The chemopreventive potential of phytochemicals often lies in their ability to target specific molecular pathways involved in carcinogenesis. Research into compounds from Belamcanda chinensis, including this compound, has begun to elucidate their molecular targets and effects on signaling pathways.
One of the key areas of focus is the induction of apoptosis through the mitochondrial pathway. As mentioned previously, compounds from B. chinensis have been shown to disrupt the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS) in cancer cells. This suggests a direct targeting of mitochondrial functions to trigger programmed cell death.
Furthermore, the inhibition of cell proliferation is another important aspect of cancer chemoprevention. Studies have shown that isoflavones from B. chinensis, such as irigenin (B162202), can decrease the number of prostate cancer cells (RWPE-1, LNCaP, and PC-3). Iridin (B162194), another flavonoid from this plant, has been found to induce G2/M phase cell cycle arrest in gastric cancer cells by attenuating the expression of key cell cycle proteins like Cdc25C, CDK1, and Cyclin B1.
The anti-inflammatory properties of compounds from B. chinensis also contribute to their chemopreventive effects. Iridal-type triterpenoids have been shown to suppress the expression of pro-inflammatory cytokines such as iNOS, IL-1β, and TNF-α through the NF-κB pathway. Since chronic inflammation is a known driver of cancer, targeting these inflammatory pathways is a crucial strategy in cancer chemoprevention.
Antioxidant and Antimutagenic Properties
Extracts from Belamcanda chinensis, which contain this compound, have demonstrated significant antioxidant and antimutagenic properties in various studies. These properties are crucial for protecting cells from damage caused by oxidative stress and mutagens, which can contribute to the development of cancer and other diseases.
Free Radical Scavenging Capabilities (e.g., DPPH Assay)
The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate this activity. Extracts from Belamcanda chinensis have shown strong free radical scavenging activity in the DPPH assay.
One study found that a methanolic extract of B. chinensis rhizomes had an EC50 value of 63.4 µg/mL in the DPPH assay, indicating potent free radical scavenging capabilities. Another study reported that the ethyl acetate extract of B. chinensis exhibited moderate DPPH radical scavenging effects. The antioxidant activity is likely attributed to the presence of flavones and isoflavones in the extracts.
The DPPH test provides information on the reactivity of test compounds with a stable free radical, and a lower IC50 value indicates higher antioxidant activity. The results from these studies suggest that compounds from B. chinensis, including this compound, can effectively neutralize free radicals.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. The ability of an antioxidant to inhibit this process is another important measure of its protective effects. Extracts from Belamcanda chinensis have been shown to effectively prevent hydroxyl radical-induced linoleic acid peroxidation.
In one study, the inhibition of linoleic acid peroxidation by a B. chinensis extract averaged 77.9%, with an EC50 value of 45 µg/mL. The maximum mean inhibition reached 77.9% for the highest extract concentration (500 µg/mL), with some replicates showing inhibition as high as 94.9%. This indicates a strong ability to protect lipids from oxidative damage.
Reduction of Transition Metal Ions
The reduction of transition metal ions, such as iron and copper, is another mechanism through which antioxidants can exert their effects. By reducing these ions, antioxidants can prevent them from participating in reactions that generate harmful free radicals.
Extracts from Belamcanda chinensis have demonstrated a high ability to reduce transition metal ions, as shown by the phosphomolybdenum assay. This assay measures the ability of a compound to reduce Mo(VI) to Mo(V), which forms a green phosphate/Mo(V) complex. The antioxidant activity of plant polyphenols is often associated with their ability to chelate or reduce transition metal ions. The results from these studies indicate that compounds from B. chinensis possess this important antioxidant property.
Antimutagenic Effects in Salmonella typhimurium (Ames Test)
Antiviral Activities
Preclinical research has demonstrated that extracts from Belamcanda, the plant source of this compound, possess notable antiviral capabilities. Specifically, in vitro studies have investigated its effects on the H9N2 Avian Influenza Virus (AIV). The extract has been shown to exert an inhibitory effect on the adsorption of the H9N2 virus to host cells. nih.gov This action is a critical step in preventing the initiation of viral replication. The findings highlight the potential of natural compounds derived from Belamcanda to hinder the life cycle of viruses like H9N2 AIV, establishing a basis for the development of novel antiviral strategies. nih.gov
The host's immune response is a critical factor in the pathogenesis of viral infections. peersalleyconferences.comuiowa.edu Extracts from Belamcanda have been shown to significantly modulate the host immune response to H9N2 AIV infection in preclinical models. nih.gov The extract's mechanism involves down-regulating the expression of key inflammatory cytokines that are pivotal to the host's reaction to the infection. nih.gov Furthermore, Western blot analysis revealed a marked reduction in the expression of critical immune signaling molecules. nih.govnih.gov This modulation of crucial immunological signaling pathways is essential for controlling the excessive inflammation often associated with severe viral infections. nih.gov By influencing these host immune responses, the extract helps to mitigate virus-induced tissue damage and supports the development of innovative antiviral therapies. nih.gov
Table 1: Host Immune Components Modulated by Belamcanda Extract in H9N2 AIV Infection Models
| Category | Modulated Component | Effect | Reference |
|---|---|---|---|
| Inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Down-regulated | nih.govnih.gov |
| Interleukin-1 (IL-1) | Down-regulated | nih.govnih.gov | |
| Interleukin-2 (IL-2) | Down-regulated | nih.govnih.gov | |
| Interleukin-6 (IL-6) | Down-regulated | nih.govnih.gov | |
| Immune Signaling Molecules | Toll-like Receptor 3 (TLR3) | Reduced Expression | nih.govnih.gov |
| TIR-domain-containing adapter-inducing interferon-β (TRIF) | Reduced Expression | nih.govnih.gov | |
| Nuclear Factor kappa B (NF-κB) | Reduced Expression | nih.govnih.gov |
Antimicrobial Activities
Detailed preclinical investigations focusing specifically on the antibacterial effects of isolated this compound against Staphylococcus aureus and Pseudomonas aeruginosa are limited. While various plant-derived compounds and extracts have been studied for their activity against these significant human pathogens, specific data quantifying the minimum inhibitory concentration (MIC) or other antibacterial metrics for this compound could not be identified. mdpi.comnih.govmdpi.com S. aureus is a Gram-positive bacterium responsible for a range of infections, and P. aeruginosa is a common opportunistic Gram-negative pathogen known for causing nosocomial infections. nih.govnih.gov
Research into the antifungal properties of compounds from Belamcanda chinensis has identified activity in related isoflavones. Tectorigenin, a compound also isolated from the plant, has demonstrated marked antifungal activity, particularly against dermatophytes. researchgate.net Studies have evaluated its efficacy against several species of the genus Trichophyton, which are common causes of fungal infections in humans. researchgate.netresearchgate.net
Table 2: Antifungal Activity of Tectorigenin against Trichophyton Species
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Trichophyton spp. (four species of dermatophytes) | 3.12 - 6.25 mg/ml | researchgate.net |
Mechanisms of Antimicrobial Action (e.g., Efflux Pump Inhibition)
While this compound is a known isoflavonoid (B1168493) constituent of Belamcanda chinensis, specific research detailing its mechanisms of antimicrobial action, such as the inhibition of efflux pumps, is not extensively documented in current scientific literature. However, the broader class of plant-derived secondary metabolites, particularly flavonoids, is a subject of significant interest for their potential role as efflux pump inhibitors (EPIs). Efflux pumps are membrane transporters used by bacteria to expel antimicrobial agents, which is a primary cause of multidrug resistance (MDR) scienceopen.comwur.nl. The inhibition of these pumps is a promising strategy to counteract resistance, as it can restore the efficacy of existing antibiotics scienceopen.com. Plant defense metabolites, including various (iso)flavonoids, have been shown to exhibit antimicrobial effects that include the inhibition of these pumps wur.nl. The antimicrobial mechanism of flavonoids is multifaceted and may involve damaging the bacterial cell membrane, inhibiting nucleic acid and energy metabolism, and disrupting cell wall synthesis nih.gov.
Antidiabetic and Metabolic Regulation Effects
The isoflavonoid constituents of Belamcanda chinensis, the plant source of this compound, have demonstrated notable antidiabetic and metabolic regulatory properties in preclinical studies.
Aldose reductase is the key enzyme in the polyol pathway, which becomes activated during hyperglycemic conditions. Its activity leads to the accumulation of sorbitol in tissues, contributing to the pathogenesis of long-term diabetic complications like neuropathy, retinopathy, and cataracts nih.govfrontiersin.org. Consequently, inhibitors of aldose reductase are considered potential therapeutic agents for preventing these complications nih.govmdpi.com.
Investigations into the isoflavones from the rhizomes of Belamcanda chinensis have revealed potent aldose reductase inhibitory activity. Specifically, the isoflavones tectorigenin and its glucoside, tectoridin, have shown strong inhibition of rat lens aldose reductase nih.govkoreascience.kr. Tectoridin, in particular, exhibited a very high inhibitory potency nih.govkoreascience.kr.
| Compound | IC₅₀ Value (M) for Rat Lens Aldose Reductase | Reference |
|---|---|---|
| Tectoridin | 1.08 x 10⁻⁶ | nih.govkoreascience.kr |
| Tectorigenin | 1.12 x 10⁻⁶ | nih.govkoreascience.kr |
Extracts from Belamcanda chinensis have been shown to possess significant hypoglycemic activity. Studies using a leaf extract of the plant (BCL) demonstrated a notable reduction in fasting blood glucose levels in both normal and streptozotocin (STZ)-induced diabetic rats nih.govbit.edu.cn. The STZ-induced diabetic rat is a widely used animal model for studying type 1 diabetes.
Further analysis identified the active components responsible for this effect. Pharmacological experiments revealed that the isoflavone (B191592) glycosides, rather than the polysaccharide fraction of the extract, were the active constituents driving the hypoglycemic activity nih.govbit.edu.cn. This finding is significant as this compound belongs to this class of isoflavone compounds. The administration of the BCL extract also improved oral glucose tolerance in the STZ-induced diabetic rats nih.gov.
Beyond lowering blood glucose, active fractions from Belamcanda chinensis have been found to modulate key markers of glucose metabolism, particularly in models of type 2 diabetes. In studies using KK-Ay mice, an animal model for obese type 2 diabetes, a specific component fraction of the leaf extract (designated F2) was shown to alleviate hyperglycemia and insulin resistance nih.gov.
This effect was associated with the attenuation of elevated levels of crucial hepatic enzymes involved in gluconeogenesis (the production of glucose in the liver), namely glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). Furthermore, the F2 fraction demonstrated an inhibitory effect on glycogen synthase kinase-3β (GSK-3β) and promoted the accumulation of liver glycogen, indicating a significant capacity to suppress hepatic gluconeogenesis nih.gov.
Antinociceptive Activities
The antinociceptive, or pain-reducing, properties of compounds from Belamcanda chinensis have been evaluated in established preclinical models of pain. These effects are largely attributed to the plant's rich concentration of flavonoids nih.gov.
The ethyl acetate extract of Belamcanda chinensis (EAEBc) has been shown to produce significant antinociceptive effects in mouse models of peripheral pain. The acetic acid-induced writhing test, a model of visceral inflammatory pain, was used to assess this activity. Oral administration of the extract resulted in a marked, dose-dependent reduction in the number of abdominal writhes nih.gov.
| Treatment Group (EAEBc) | Inhibition of Acetic Acid-Induced Writhing (%) | Reference |
|---|---|---|
| 50 mg/kg | 19.94 | nih.gov |
| 100 mg/kg | 40.32 | nih.gov |
| 200 mg/kg | 52.42 | nih.gov |
The formalin test, which induces a biphasic pain response, was also employed to further characterize the analgesic properties. The first phase (0-5 minutes) represents neurogenic pain from direct chemical stimulation of nociceptors, while the second phase (15-30 minutes) reflects inflammatory pain nih.gov. The EAEBc extract demonstrated significant, dose-dependent inhibitory effects in both phases, with a more pronounced effect against the inflammatory phase of pain nih.gov. This suggests that the constituents of the extract, which include isoflavonoids like this compound, interfere with inflammatory pain pathways nih.gov.
| Treatment Group (EAEBc) | Inhibition of Formalin-Induced Pain (Neurogenic Phase, %) | Inhibition of Formalin-Induced Pain (Inflammatory Phase, %) | Reference |
|---|---|---|---|
| 50 mg/kg | 6.90 | 30.23 | nih.gov |
| 100 mg/kg | 28.88 | 34.42 | nih.gov |
| 200 mg/kg | 43.97 | 56.51 | nih.gov |
Modulation of Pain-Related Inflammatory Factors
Preclinical research indicates that extracts containing this compound play a significant role in modulating inflammatory factors that are closely associated with pain. In-vitro and in-vivo studies on the ethyl acetate extract of Belamcanda chinensis (EAEBc), of which this compound is a known constituent, have demonstrated notable anti-inflammatory and anti-nociceptive properties.
In an in-vitro setting using RAW264.7 cells, EAEBc was observed to significantly reduce the generation of nitric oxide (NO) induced by lipopolysaccharide (LPS) in a manner dependent on concentration. Furthermore, the production of key pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), was suppressed by the extract.
Corresponding in-vivo studies using a mouse model of LPS-induced inflammation mirrored these findings. The administration of EAEBc led to a dose-dependent downregulation of serum levels of TNF-α, IL-1β, IL-6, and NO. The extract also demonstrated anti-inflammatory effects in carrageenan-induced paw edema and xylene-induced ear edema tests. In models of nociception, such as the acetic acid-induced writhing test, EAEBc administration resulted in an inhibition of the pain response. Furthermore, in a formalin-induced pain model, EAEBc reversed the alterations in the levels of several inflammatory indicators, including NO, prostaglandin E2 (PGE2), 5-hydroxytryptamine (5-HT), substance P, and norepinephrine (NE). These findings suggest that the analgesic effects of extracts containing this compound may be mediated through the inhibition of inflammatory mediators.
Table 1: Modulation of Pain-Related Inflammatory Factors by Belamcanda chinensis Extract (EAEBc) in Preclinical Models
| Model | Inflammatory Factor | Effect of EAEBc |
|---|---|---|
| LPS-induced RAW264.7 cells (in vitro) | Nitric Oxide (NO) | Significant reduction |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | |
| Interleukin-1beta (IL-1β) | Suppression | |
| Interleukin-6 (IL-6) | Suppression | |
| LPS-induced inflammation in mice (in vivo) | Serum TNF-α | Downregulation |
| Serum IL-1β | Downregulation | |
| Serum IL-6 | Downregulation | |
| Serum NO | Downregulation | |
| Formalin-induced pain in mice (in vivo) | Nitric Oxide (NO) | Reversal of changes |
| Prostaglandin E2 (PGE2) | Reversal of changes | |
| 5-Hydroxytryptamine (5-HT) | Reversal of changes | |
| Substance P | Reversal of changes |
Hepatoprotective Mechanisms in Preclinical Models
Preclinical investigations have highlighted the hepatoprotective potential of isoflavones found in the rhizomes of Belamcanda chinensis, the natural source of this compound. Studies utilizing a carbon tetrachloride (CCl4)-induced model of hepatic injury in rats have demonstrated that isoflavones from this plant can mitigate liver damage through their antioxidant properties.
In these preclinical models, the administration of isoflavones from Belamcanda chinensis resulted in a significant decrease in the elevated serum levels of transaminases, which are key biomarkers of liver damage. This indicates a protective effect on the structural integrity of hepatocytes. The mechanism underlying this protection appears to be linked to the potent antioxidant activity of these compounds.
A key indicator of oxidative stress, malondialdehyde (MDA) production, which arises from lipid peroxidation, was significantly reduced in the livers of rats treated with these isoflavones. This suggests an inhibition of the damaging cascade of lipid peroxidation that is a hallmark of CCl4-induced hepatotoxicity. Furthermore, the treatment led to a marked increase in the activity of crucial endogenous antioxidant enzymes within the liver. These enzymes, including hepatic cytosolic superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-px), form the first line of defense against oxidative stress. By bolstering these enzymatic antioxidants, the isoflavones from Belamcanda chinensis help to neutralize reactive oxygen species and protect the liver from oxidative damage. nih.gov
Table 2: Hepatoprotective Effects of Isoflavones from Belamcanda chinensis in a CCl4-Induced Rat Model
| Biomarker/Enzyme | Effect of Isoflavone Treatment | Mechanism of Action |
|---|---|---|
| Serum Transaminases | Significant decrease | Protection of hepatocyte integrity |
| Malondialdehyde (MDA) | Significant decrease | Inhibition of lipid peroxidation |
| Superoxide Dismutase (SOD) | Strong increase in activity | Enhancement of antioxidant defense |
| Catalase | Strong increase in activity | Enhancement of antioxidant defense |
Estrogenic and Phytoestrogenic Receptor Modulation (preclinical)
The estrogenic and phytoestrogenic properties of compounds from Belamcanda chinensis, the plant from which this compound is derived, have been a subject of preclinical investigation. Phytoestrogens are plant-derived compounds that can exert estrogen-like effects, and this activity is often attributed to their structural similarity to endogenous estrogens, allowing them to interact with estrogen receptors (ERs). Flavonoids, a class of compounds to which this compound belongs, are a significant group of phytoestrogens.
Preclinical studies have shown that various flavonoids can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and in doing so, can activate classical signaling pathways. The binding affinity and the resulting biological response can vary between different flavonoids, with some showing a preference for one receptor subtype over the other. For instance, isoflavones, which are structurally related to this compound, have been noted for their beneficial effects against estrogen-deficient bone loss in preclinical models, a process mediated through estrogen receptors.
Table 3: Preclinical Evidence of Phytoestrogenic Activity of Flavonoids (including Isoflavones from Belamcanda chinensis)
| Preclinical Model/Assay | Receptor Target | Observed Effect |
|---|---|---|
| In vitro cell-based assays | Estrogen Receptor α (ERα) | Binding and activation |
| Estrogen Receptor β (ERβ) | Binding and activation (often with preference) | |
| Animal models of estrogen deficiency | Estrogen Receptors | Amelioration of bone loss |
Advanced Analytical Methodologies for Belamcandin Quantification and Research
Quantitative Analysis using UHPLC-MS/MS and HPLC-DAD
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and ultra-high-performance liquid chromatography (UHPLC) paired with tandem mass spectrometry (MS/MS) are powerful and widely used techniques for the quantitative analysis of isoflavonoids, including Belamcandin, in Belamcanda chinensis extracts. nih.govmdpi.com
HPLC-DAD offers a robust and cost-effective method for quantification. nih.gov It separates compounds based on their differential affinity for a stationary phase, and the DAD detector measures the absorbance of the eluting compounds across a range of UV wavelengths. This allows for the quantification of known compounds by comparing their peak areas to those of a reference standard. nih.gov While highly reliable, methods have been developed to quantify major isoflavonoids like tectoridin (B1682737), iridin (B162194), tectorigenin (B1682738), and irigenin (B162202), which are often analyzed alongside other constituents like this compound. nih.govresearchgate.net
UHPLC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for analyzing complex mixtures and trace components. nih.govresearchgate.net This technique combines the high-resolution separation of UHPLC with the precise mass detection of mass spectrometry. The UHPLC system allows for faster analysis and better resolution than traditional HPLC. nih.gov The MS/MS detector first ionizes the compounds and then fragments them, creating a unique "fingerprint" for each molecule based on its mass-to-charge ratio and fragmentation pattern. This allows for highly accurate identification and quantification, even in complex biological matrices. nih.govnih.gov Studies on B. chinensis have utilized UHPLC-Q/TOF-MS (quadrupole time-of-flight) and UHPLC-QqQ-MS (triple quadrupole) to profile and quantify dozens of flavonoids and triterpenoids from various plant tissues. nih.gov
A typical analytical approach involves:
Sample Preparation: Dried rhizomes of B. chinensis are powdered and extracted using a solvent, often methanol (B129727) or ethanol, sometimes with the aid of ultrasonication to improve efficiency. nih.govfrontiersin.org
Chromatographic Separation: The extract is injected into the HPLC or UHPLC system, where it passes through a specialized column (commonly a C18 column) that separates the individual compounds. nih.govsemanticscholar.org
Detection and Quantification: As compounds elute from the column, they are detected by DAD and/or MS/MS. Quantification is achieved by creating a calibration curve from known concentrations of pure reference standards. nih.govsemanticscholar.org
While this compound is a known isoflavonoid (B1168493) in the plant, quantitative studies often focus on a panel of the most abundant or bioactive markers. nih.govresearchgate.net
Table 1: Isoflavonoids Commonly Identified and Quantified in Belamcanda chinensis using HPLC and UHPLC Methods
| Compound Name | Analytical Technique(s) Used | Reference |
|---|---|---|
| Tectoridin | HPLC-DAD, UHPLC-MS/MS | nih.govnih.govsemanticscholar.org |
| Iridin | HPLC-DAD, UHPLC-MS/MS | nih.govnih.govsemanticscholar.org |
| Tectorigenin | HPLC-DAD, UHPLC-MS/MS | nih.govnih.govsemanticscholar.org |
| Irigenin | HPLC-DAD, UHPLC-MS/MS | nih.govnih.govsemanticscholar.org |
| Irisflorentin (B31313) | HPLC-DAD, UHPLC-MS/MS | nih.govnih.govsemanticscholar.org |
| Mangiferin | HPLC-DAD-MS | nih.gov |
| This compound | HPLC-MS, LC-NMR | researchgate.netresearchgate.net |
Development of Quality Control Markers (Q-Markers) for Belamcanda chinensis Extracts
The development of Quality Control markers, or Q-Markers, is essential for the standardization of herbal extracts to ensure their safety, efficacy, and consistency. For Belamcanda chinensis, research has focused on identifying specific chemical constituents that can serve as reliable indicators of quality. nih.gov These markers are typically major components of the plant or compounds that are directly linked to its biological activity. nih.govfrontiersin.org
While this compound is a constituent of B. chinensis, the primary Q-Markers established in scientific literature and pharmacopoeias are often other isoflavonoids that are more abundant or have more extensively studied pharmacological activities. researchgate.netresearchgate.net Compounds such as tectorigenin, irigenin, and irisflorentin have been recognized as key quality indicators for the rhizome. frontiersin.orgcapes.gov.br Studies have developed and validated methods for the simultaneous quantification of a panel of these markers to assess the quality of raw materials and finished products. nih.govcapes.gov.br
The selection of Q-Markers is often based on:
Abundance: The compound should be present in sufficient quantities for reliable detection and quantification.
Bioactivity: The marker should ideally be one of the main active components responsible for the herb's therapeutic effects.
Stability: The compound should be stable during processing and storage.
Differentiation: The marker profile should help distinguish authentic B. chinensis from common adulterants or related species, such as Iris tectorum. nih.gov
Bioactivity-Guided Fractionation Techniques for Active Compound Discovery
Bioactivity-guided fractionation is a cornerstone strategy in pharmacognosy and drug discovery used to isolate and identify specific bioactive compounds from a complex natural product extract. researchgate.netmdpi.com This process systematically separates the crude extract into various fractions, with each fraction being tested for a specific biological activity (e.g., anti-inflammatory, antioxidant, or antifungal effects). The most active fractions are then subjected to further separation until a pure, active compound is isolated. researchgate.net
This methodology has been successfully applied to the rhizomes of Belamcanda chinensis to uncover the compounds responsible for its traditional medicinal uses. researchgate.netinnerpath.com.au For example, antioxidant assays have been used to guide the fractionation of methanolic extracts, leading to the identification of isoflavonoid-rich fractions with strong free-radical scavenging capabilities. researchgate.netinnerpath.com.au Similarly, by testing fractions for their ability to inhibit the growth of fungi, researchers were able to isolate tectorigenin as a potent antifungal agent from the plant. nih.gov
The typical workflow for bioactivity-guided fractionation is as follows:
Crude Extraction: The plant material is extracted with a suitable solvent, such as methanol or ethanol.
Initial Fractionation: The crude extract is partitioned using liquid-liquid extraction with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol, and water). researchgate.net
Biological Screening: Each fraction is tested in a relevant bioassay.
Iterative Separation: The most active fraction is selected and further separated using chromatographic techniques like column chromatography or preparative HPLC.
Isolation and Identification: This process is repeated until pure compounds are isolated. The structure of the isolated active compound is then determined using spectroscopic methods like NMR and mass spectrometry.
This approach ensures that the research effort is focused on the most biologically relevant components of the plant, and it has been instrumental in identifying numerous active isoflavonoids and triterpenoids from B. chinensis. researchgate.netnih.gov
Metabolomics and Fingerprinting Approaches in this compound Research
Metabolomics and chemical fingerprinting are advanced analytical approaches that provide a comprehensive overview of the chemical composition of a biological sample. nih.govunito.it These techniques are invaluable in the research of Belamcanda chinensis and its constituents like this compound for quality control, authentication, and understanding its mechanism of action. nih.gov
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. In the context of B. chinensis, untargeted metabolomics using UHPLC-HRMS/MS (ultra-high-performance liquid chromatography-high resolution tandem mass spectrometry) is used to capture a broad snapshot of all detectable compounds in an extract. nih.gov This approach is particularly useful for:
Distinguishing Species: Metabolomic profiling can clearly differentiate B. chinensis from its common adulterant Iris tectorum, as the two plants have significant differences in their chemical profiles. nih.gov
Investigating Pharmacological Mechanisms: By comparing the metabolic profiles of biological samples (e.g., serum) from treated versus untreated groups, researchers can identify metabolic pathways affected by the plant extract, offering insights into its therapeutic effects.
Profiling Tissue-Specific Accumulation: Combining techniques like laser microdissection with UHPLC-MS allows for the analysis of metabolite distribution within specific tissues of the rhizome, showing, for example, that isoflavonoid aglycones tend to accumulate in the cork, while glycosides are found more in the cortex. nih.gov
Chromatographic Fingerprinting creates a characteristic chemical profile, or "fingerprint," of a plant extract. nih.gov This is typically done using HPLC-DAD. The resulting chromatogram, with its unique pattern of peaks, serves as a benchmark for the identity and quality of the herb. nih.govcapes.gov.br By comparing the fingerprint of a test sample to that of a standardized reference, one can assess its authenticity and consistency. This method is a powerful tool for quality control, as it evaluates the extract as a whole rather than focusing on just a few marker compounds. nih.gov
Current Challenges and Future Research Directions for Belamcandin
Elucidation of Undiscovered Molecular Targets and Detailed Mechanisms of Action
A primary challenge in the development of Belamcandin as a therapeutic agent is the incomplete understanding of its molecular targets and mechanisms of action. While isoflavones from Belamcanda chinensis are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, the specific proteins and signaling pathways that this compound directly modulates are not yet fully characterized. nih.govnih.gov
Future research must move beyond broad phenotypic observations to pinpoint the direct molecular binding partners of this compound. Modern drug discovery approaches, such as precision oncology, emphasize the importance of identifying specific molecular alterations that drive disease and developing drugs that target these alterations. nih.gov Techniques like affinity chromatography-mass spectrometry, chemical proteomics, and computational modeling can be employed to identify and validate novel molecular targets. A deeper understanding of these targets will not only clarify the mechanism of action but also enable the identification of predictive biomarkers for patient stratification and the development of more targeted and effective therapies. nih.gov
Furthermore, in vitro and in silico studies on other isoflavones from Belamcanda chinensis, such as tectorigenin (B1682738), irigenin (B162202), and irisflorentin (B31313), have begun to explore their metabolic characteristics and interactions with cytochrome P450 enzymes. nih.gov Similar in-depth metabolic profiling of this compound is essential to understand its pharmacokinetics and potential drug-drug interactions.
Investigation of Synergistic and Antagonistic Effects with Other Phytochemicals
Natural extracts from medicinal plants like Belamcanda chinensis contain a complex mixture of phytochemicals, including flavonoids, terpenoids, and other phenolic compounds. nih.gov It is increasingly recognized that the therapeutic effects of whole plant extracts may result from the synergistic or antagonistic interactions between these various constituents. nih.govishs.org Consuming whole fruits or vegetables has often shown enhanced health benefits compared to individual dietary supplements, an effect widely attributed to the interactive effects of co-existing phytochemicals. nih.gov
A significant challenge lies in systematically investigating these interactions for this compound. The potential for synergy, where the combined effect of this compound with other phytochemicals is greater than the sum of their individual effects, could lead to the development of more potent therapeutic formulations with potentially lower doses and reduced side effects. nih.gov Conversely, antagonistic interactions could diminish its therapeutic efficacy.
Future research should focus on combinatorial screening of this compound with other prominent compounds isolated from Belamcanda chinensis, such as tectoridin (B1682737) and irigenin, to identify synergistic or antagonistic relationships. researchgate.net These studies should employ robust models to evaluate antioxidant and other biological activities, moving from in vitro assays to more complex cell-based and in vivo models to understand the mechanisms of these interactions. nih.govnih.gov
Exploration of Novel this compound Derivatives with Enhanced Biological Activity
While this compound itself possesses notable biological activities, there is considerable potential to enhance its therapeutic properties through chemical modification. The synthesis of novel derivatives offers the opportunity to improve potency, selectivity, solubility, and pharmacokinetic profiles. rsc.orgnih.gov The development of derivatives from other natural products has demonstrated the success of this strategy in creating more effective therapeutic agents. rsc.org
A key challenge is the rational design and synthesis of this compound derivatives. This requires a deep understanding of its structure-activity relationships, which is currently limited. Identifying the key pharmacophoric features of the this compound molecule is essential for guiding the design of new analogues with improved biological activity. nih.gov
Future research should focus on the semi-synthesis or total synthesis of a library of this compound derivatives. These derivatives can then be screened for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Promising candidates can be further optimized to improve their drug-like properties, with the ultimate goal of identifying a lead compound with superior therapeutic potential compared to the parent molecule. nih.gov
Translational Research Perspectives from Preclinical to Investigational New Drug (IND) Candidacy
The path from a promising preclinical compound to an Investigational New Drug (IND) candidate is a complex and highly regulated process. hubspotusercontent-na1.netbiopharmaservices.com For this compound, a significant hurdle is the lack of comprehensive preclinical data required to support an IND application. This includes detailed studies on its pharmacology, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology. hubspotusercontent-na1.netbiopharmaservices.comdrugdiscoverytrends.com
IND-enabling studies are designed to provide sufficient data to ensure the safety and feasibility of testing the drug candidate in human clinical trials. hubspotusercontent-na1.net These studies involve both in vitro and in vivo assessments to characterize the drug's safety profile and to establish a safe starting dose for Phase I clinical trials. biopharmaservices.comucdavis.edu
Future efforts must be directed towards conducting rigorous preclinical studies on this compound that meet regulatory standards. This includes GLP (Good Laboratory Practice) compliant toxicology studies in relevant animal models. ucdavis.edu A comprehensive data package from these studies is essential for a successful IND submission to regulatory agencies like the U.S. Food and Drug Administration (FDA). hubspotusercontent-na1.netucdavis.edu
| Phase of Research | Key Objectives | Examples of Studies |
| Discovery and Lead Optimization | Identify and characterize the biological activity of this compound and its derivatives. | In vitro screening for anticancer, anti-inflammatory activity; Structure-activity relationship studies. |
| Preclinical Development (IND-Enabling) | Evaluate the safety, pharmacology, and pharmacokinetics of the lead compound. | In vivo toxicology studies in two animal species; Safety pharmacology; ADME studies. hubspotusercontent-na1.netbiopharmaservices.comdrugdiscoverytrends.com |
| IND Submission | Submit a comprehensive data package to regulatory authorities for approval to initiate clinical trials. | Compilation of all preclinical data, manufacturing information, and clinical trial protocols. ucdavis.edu |
| Clinical Trials (Phase I, II, III) | Evaluate the safety, dosage, efficacy, and side effects in humans. | Dose-escalation studies in healthy volunteers (Phase I); Efficacy studies in patients (Phase II/III). |
Sustainable Sourcing and Biotechnological Production of this compound
The reliance on wild or cultivated Belamcanda chinensis plants for the extraction of this compound presents challenges related to sustainability, supply chain reliability, and batch-to-batch consistency. nih.gov Over-harvesting of wild plants can threaten biodiversity, while agricultural production can be influenced by environmental factors, pests, and diseases. ufl.eduwisdomlib.org
Biotechnological approaches offer a promising alternative for the sustainable and controlled production of this compound. Plant cell and tissue culture, metabolic engineering, and synthetic biology are powerful tools that can be harnessed to produce high-value phytochemicals in a consistent and environmentally friendly manner.
Future research should focus on developing robust and scalable biotechnological platforms for this compound production. This could involve establishing high-yielding cell suspension cultures of Belamcanda chinensis and optimizing culture conditions to maximize this compound biosynthesis. Furthermore, elucidating the biosynthetic pathway of this compound could open avenues for metabolic engineering in microbial hosts, such as yeast or bacteria, to create efficient and sustainable "cell factories" for its production.
Q & A
Basic Research Questions
Q. What established methodologies are recommended for evaluating Belamcandin’s inhibitory effects on osteoclast differentiation?
- Methodological Answer : Begin with in vitro differentiation assays using bone marrow-derived macrophages (BMMs) treated with nuclear factor-κB receptor activator ligand (RANKL). Use tartrate-resistant acid phosphatase (TRAP) staining to quantify osteoclast formation. Dose-dependent studies (e.g., 5–40 μmol/L this compound) are critical to identify inhibitory thresholds. Include calcium ion oscillation assays and Western blotting to assess NFATc1 pathway activity. Validate results with RT-qPCR for downstream genes (e.g., Acp5, Ctsk). Always include vehicle controls and replicate experiments across multiple cell batches to ensure robustness .
Q. How can researchers identify knowledge gaps in this compound’s mechanism of action?
- Methodological Answer : Conduct systematic literature reviews focusing on (1) this compound’s interactions with calcium signaling pathways and (2) comparative studies with other osteoclast inhibitors. Use databases like PubMed and Scopus with keywords: “this compound,” “NFATc1,” “osteoclast differentiation,” and “calcium signaling.” Prioritize recent studies (post-2020) to identify underexplored areas, such as cross-talk with autophagy or mitochondrial dynamics. Gap analysis tools like SWAT or PRISMA frameworks can help visualize missing links .
Q. What key parameters should be standardized in in vitro studies of this compound?
- Methodological Answer : Standardize cell culture conditions (e.g., BMMs from C57BL/6 mice, 6×10³ cells/well in 96-well plates) and RANKL concentration (typically 50–100 ng/mL). Define purity criteria for this compound (e.g., HPLC ≥98%) and solvent controls (e.g., DMSO ≤0.1%). Include at least three biological replicates and statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance. Document all protocols in supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to optimize this compound’s effective concentration in heterogeneous cell models?
- Methodological Answer : Employ dose-response curves with nonlinear regression models to calculate IC₅₀ values. Test this compound across physiologically relevant concentrations (e.g., 5–100 μmol/L) in primary and immortalized cell lines (e.g., RAW264.7 macrophages). Use high-content imaging to track osteoclast morphology changes dynamically. Validate findings with in vivo models (e.g., ovariectomized mice) to assess translational relevance. Cross-reference pharmacokinetic data to ensure concentrations align with bioavailability .
Q. What strategies resolve contradictions in this compound’s reported efficacy across experimental models?
- Methodological Answer : Perform meta-analyses of existing data to identify confounding variables (e.g., cell lineage differences, RANKL batch variability). Use sensitivity analysis to weigh the impact of methodological disparities. Replicate conflicting studies under controlled conditions, adjusting one variable at a time (e.g., serum concentration, incubation time). Publish negative results to clarify contextual limitations .
Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map genome-wide changes in this compound-treated osteoclasts. Prioritize pathways like MAPK/ERK or PI3K/Akt using KEGG/GO enrichment analysis. Validate candidates with CRISPR/Cas9 knockouts or pharmacological inhibitors. Combine with metabolomics (NMR or GC-MS) to detect shifts in ATP production or ROS levels, linking off-target effects to metabolic dysregulation .
Q. What methodologies validate the specificity of this compound’s interaction with the NFATc1 pathway?
- Methodological Answer : Use NFATc1-knockout BMMs to confirm pathway dependency. Perform co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to test direct binding between this compound and NFATc1. Compare results with known NFATc1 inhibitors (e.g., cyclosporine A). Employ luciferase reporter assays to measure NFATc1 transcriptional activity post-treatment. Cross-validate with computational docking simulations to predict binding affinities .
Methodological Notes
- Data Reproducibility : Adhere to the ARRIVE guidelines for in vitro and in vivo studies. Share raw data (e.g., staining images, qPCR Ct values) in public repositories like Figshare or Zenodo .
- Contradiction Management : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .
- Ethical Compliance : Obtain institutional approval for animal studies (e.g., IACUC) and cite ethics statements in all publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
